molecular formula C20H21N5O2S2 B2819491 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868221-03-8

5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2819491
CAS No.: 868221-03-8
M. Wt: 427.54
InChI Key: FNPDZRAZZPNLOJ-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a thiazole ring linked to a triazole moiety. Its structure includes a 4-methoxyphenyl-substituted piperazine group and a thiophen-2-ylmethyl substituent, which may enhance its pharmacokinetic properties and receptor-binding affinity.

Properties

IUPAC Name

5-[[4-(4-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-27-15-6-4-14(5-7-15)23-8-10-24(11-9-23)17(16-3-2-12-28-16)18-19(26)25-20(29-18)21-13-22-25/h2-7,12-13,17,26H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDZRAZZPNLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a thiophene derivative under specific conditions to form an intermediate, which is then cyclized with a thiazolo[3,2-b][1,2,4]triazole precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the piperazine ring or other reducible groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Melting Points :

    • Piperazine-containing analogs (e.g., Ethyl(Z)-4-...carboxylate ) exhibit higher melting points (>240°C), likely due to hydrogen bonding from the piperazine group.
    • Thiophene-substituted compounds (e.g., ) show lower melting points (125–200°C), suggesting reduced crystallinity compared to piperazine derivatives.
  • Synthetic Yields :

    • Thiophene and methoxyphenyl derivatives (e.g., ) achieve high yields (80–93%), indicating efficient synthetic routes.
    • Piperazine-linked compounds (e.g., ) have moderate yields (57–67%), possibly due to steric hindrance during cyclization.

Spectroscopic Characterization

  • NMR Profiles :

    • Piperazine protons in analogs resonate at δ 2.5–3.5 ppm (1H NMR) and 40–50 ppm (13C NMR) .
    • Thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm (1H NMR) .
  • Mass Spectrometry :

    • Molecular ion peaks for thiazolo-triazole derivatives align with calculated masses (e.g., [M+H]+ at m/z 553.09 for ).

Biological Activity

The compound 5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a complex molecular structure featuring multiple pharmacophores that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential pharmacological applications as derived from existing literature.

Chemical Structure

The chemical formula of the compound is C21H23N5O2S2C_{21}H_{23}N_{5}O_{2}S_{2}, with a molecular weight of approximately 441.57 g/mol. The structure includes:

  • A thiazole ring
  • A 1,2,4-triazole ring
  • A thiophene moiety
  • A piperazine group

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The incorporation of these moieties into the structure of this compound may enhance its efficacy against various pathogens.

A study highlighted that derivatives of 1,2,4-triazoles demonstrated potent antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL for some derivatives . The structural features that influence this activity include electron-donating groups on the aromatic rings and the length of alkyl chains attached to the nitrogen atoms in the triazole structure.

Anticancer Potential

The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with anticancer activity. Compounds in this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have reported that similar compounds can inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the piperazine ring : Modifications can enhance binding affinity to biological targets.
  • Position and nature of substituents on the thiophene and thiazole rings : These affect solubility and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives against a panel of microbial strains. The derivatives exhibited enhanced antimicrobial properties compared to standard treatments like vancomycin and ciprofloxacin .
  • Anticancer Activity : In vivo studies using murine models indicated that thiazolo-triazole compounds significantly reduced tumor size through mechanisms involving apoptosis and inhibition of angiogenesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, including cyclization and functional group modifications. Key steps involve:

  • Thiazole-triazole core formation : Use thioketones or thioamides with hydrazine derivatives under reflux in ethanol or acetonitrile .

  • Piperazine-thiophene coupling : Employ nucleophilic substitution or Mannich reactions with 4-(4-methoxyphenyl)piperazine and thiophene derivatives. Catalysts like triethylamine and solvents such as dimethylformamide (DMF) are critical for yield optimization .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/chloroform) ensures purity. Monitor intermediates via TLC .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Core formationHydrazine hydrate, ethanol, 80°C, 12h65–7090
Coupling4-(4-Methoxyphenyl)piperazine, DMF, 100°C, 24h50–5585
Final purificationEthyl acetate/hexane (3:7)40–45≥95

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks, particularly for the thiophene (δ 6.8–7.2 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 452.15 [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms fused thiazolo-triazole ring geometry .
    • Note : Purity should be ≥95% (HPLC, UV-Vis) for biological assays .

Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?

  • Methodology :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV absorbance at λmax (e.g., 270 nm) .
  • Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C). Monitor degradation via HPLC over 24h .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (MTT assay, 48h exposure) .
  • SAR analysis : Compare with analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify critical pharmacophores .
  • Molecular docking : Validate target interactions (e.g., 14-α-demethylase for antifungal activity) using AutoDock Vina and PDB structures (e.g., 3LD6) .

Q. How can the metabolic stability of this compound be improved for in vivo studies?

  • Methodology :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the hydroxyl group with acetyl or PEGylated moieties to enhance plasma half-life .
  • In vitro microsomal assays : Use rat liver microsomes + NADPH to identify metabolic hotspots via LC-MS/MS .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in neurological pathways?

  • Methodology :

  • Receptor binding assays : Screen against serotonin (5-HT1A) and dopamine (D2) receptors using radioligand displacement (e.g., [3H]-spiperone) .
  • Calcium imaging : Measure intracellular Ca2+ flux in SH-SY5Y neurons to assess GPCR modulation .
  • Knockout models : Use CRISPR-edited neuronal cells to validate target specificity (e.g., Drd2-/- mutants) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability (oral vs. IV) and tissue distribution in rodents via LC-MS .
  • Tumor microenvironment models : Use 3D spheroids or patient-derived xenografts (PDX) to mimic in vivo conditions .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies in BALB/c mice to reconcile efficacy/toxicity .

Structural and Functional Insights

Q. Which computational tools are recommended for predicting off-target interactions?

  • Methodology :

  • Pharmacophore modeling : Use Schrödinger’s Phase to map interaction sites .
  • Off-target screening : Employ SwissTargetPrediction or SEA databases to identify kinases or transporters .
  • MD simulations : Run 100ns simulations (GROMACS) to assess binding stability with hERG channels .

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